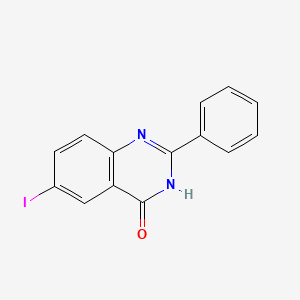

6-Iodo-2-phenylquinazolin-4(3h)-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H9IN2O |

|---|---|

Molecular Weight |

348.14 g/mol |

IUPAC Name |

6-iodo-2-phenyl-3H-quinazolin-4-one |

InChI |

InChI=1S/C14H9IN2O/c15-10-6-7-12-11(8-10)14(18)17-13(16-12)9-4-2-1-3-5-9/h1-8H,(H,16,17,18) |

InChI Key |

BNZYLHTXHPIUTA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)I)C(=O)N2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 6 Iodo 2 Phenylquinazolin 4 3h One and Its Structural Analogs

Conventional Synthetic Approaches to 6-Iodo-2-phenylquinazolin-4(3H)-one and Derivatives

Conventional methods for synthesizing the this compound scaffold typically involve multi-step processes that rely on key starting materials and the formation of stable intermediates.

Multi-Step Synthetic Sequences and Reaction Pathways

A common and established pathway to quinazolinone derivatives, including the 6-iodo variant, begins with anthranilic acid. For the synthesis of 6-iodo-2-methylquinazolin-4(3H)-one derivatives, a three-step process is employed. The sequence starts with the iodination of anthranilic acid, followed by a reaction with acetic anhydride, and culminates in a cyclization reaction with various amines in the presence of a dehydrating agent like phosphorus trichloride (B1173362).

Another widely used conventional method is the Niementowski reaction, which involves the condensation of anthranilic acid with amides. For instance, 6-iodo-3H-quinazolin-4-one can be prepared by reacting 5-iodo-2-aminobenzoic acid with formamide. This foundational structure can then be further modified. Similarly, the bromo-analogue, 6-bromoquinazolin-4(3H)-one, is synthesized from 2-amino-5-bromobenzoic acid and formamide, illustrating a versatile pathway for halogenated quinazolinones.

A specific synthesis for this compound utilizes N-(5-iodo-2-aminobenzoyl)benzotriazole as a key precursor, which undergoes cyclization to form the desired product researchgate.net.

Preparation and Utility of Key Intermediate Compounds in Synthetic Routes

The success of these multi-step syntheses hinges on the effective preparation of key intermediate compounds. These intermediates serve as the foundational building blocks for the final quinazolinone structure.

Key Intermediates in 6-Iodoquinazolinone Synthesis:

| Intermediate Compound | Preparation Method | Utility in Synthesis |

| 5-Iodoanthranilic acid | Prepared by the iodination of anthranilic acid, often using hydrogen peroxide. | Serves as the primary starting material, providing the iodinated benzene (B151609) ring component of the final structure. |

| 2-Acetamido-5-iodobenzoic acid | Formed from the reaction of 5-iodoanthranilic acid with acetic anhydride. | Acts as a crucial precursor that undergoes cyclization with amines to form the quinazolinone ring. |

| N-(5-Iodo-2-aminobenzoyl)benzotriazole | Synthesized from 5-iodoanthranilic acid. | A stable intermediate that can be readily converted to this compound researchgate.net. |

These intermediates are pivotal as they introduce the necessary functionalities in a stepwise manner, allowing for controlled construction of the target molecule.

Green Chemistry Principles Applied to Quinazolinone Synthesis

In response to the environmental impact of conventional synthesis, green chemistry approaches have been developed. These methods aim to reduce waste, lower energy consumption, and eliminate the use of hazardous solvents by employing alternative energy sources like microwaves and ultrasound, or by using solvent-free mechanochemical techniques.

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. This technique has been successfully applied to the synthesis of quinazolinone derivatives.

For example, the Suzuki cross-coupling reaction to produce 6-aryl-quinazolin-4(3H)-ones from 6-iodo-3-methyl-2-phenyl-quinazolin-4(3H)-one has been shown to be significantly more efficient under microwave irradiation. The microwave-assisted method can yield the desired product in as little as 20 minutes, whereas conventional heating requires 10 hours to achieve a comparable, though slightly lower, yield orientjchem.org. This dramatic reduction in reaction time highlights the efficiency of microwave heating orientjchem.orgnih.govresearchgate.net. Furthermore, microwave irradiation has been used in the iron-catalyzed cyclization of 2-halobenzoic acids and amidines in water, an environmentally benign solvent sci-hub.cat.

Table 1: Comparison of Microwave vs. Conventional Heating for Suzuki Coupling orientjchem.org

| Method | Catalyst | Solvent | Time | Yield |

| Microwave Irradiation | Pd(PPh₃)₄ | Ethylene (B1197577) glycol dimethyl ether | 20 min | 95% |

| Conventional Heating | Pd(PPh₃)₄ | Toluene | 10 h | 90% |

Ultrasound-Assisted Synthetic Methodologies

Ultrasound-assisted synthesis (UAS) utilizes the energy of acoustic cavitation to enhance chemical reactivity. This method offers a green alternative by enabling reactions to proceed under ambient conditions, often without the need for metal catalysts rsc.org. The synthesis of quinazolinones from o-aminobenzamides and aldehydes can be achieved in just 15 minutes at room temperature using ultrasound irradiation rsc.org. This approach avoids the harsh conditions and long reaction times associated with traditional methods researchgate.netijsrch.com. The benefits of UAS include increased product yields, higher selectivity, and reduced energy consumption, making it an attractive green methodology researchgate.netresearchgate.net.

Mechanochemical Approaches for Synthesis

Mechanochemistry involves conducting chemical reactions by grinding solid reactants together, often in the absence of a solvent. This solvent-free technique, typically performed in a ball mill, is a cornerstone of green synthesis beilstein-journals.org. It maximizes reactant contact and can lead to the formation of products that are difficult to obtain through conventional solution-phase chemistry beilstein-journals.org.

The synthesis of quinazolin-4(3H)-one derivatives has been successfully demonstrated using mechanochemical methods. For instance, 2-aminobenzamides, aldehydes, and the oxidizing agent o-iodoxybenzoic acid (IBX) react under ball-milling conditions to produce substituted quinazolin-4(3H)-ones in fair yields beilstein-journals.orgnih.gov. This approach is particularly notable for its ability to handle reactions that might be explosive under other solvent-free conditions beilstein-journals.org. Another mechanocatalytic method leverages stainless steel balls to generate acyl radicals from α-keto acids for the synthesis of 2-arylquinazolinones, avoiding the need for external oxidants organic-chemistry.orgacs.org.

Utilization of Sustainable Reaction Media (e.g., Deep Eutectic Solvents, Ionic Liquids)

The shift towards green chemistry has propelled the use of sustainable reaction media in the synthesis of quinazolinone scaffolds. Deep Eutectic Solvents (DESs) and Ionic Liquids (ILs) have emerged as promising alternatives to conventional volatile organic solvents due to their low toxicity, biodegradability, low volatility, and high solvation capacity. nih.gov

Deep Eutectic Solvents (DESs): DESs are mixtures of a hydrogen bond acceptor (e.g., choline (B1196258) chloride) and a hydrogen bond donor (e.g., urea (B33335), lactic acid, sucrose). nih.gov They are particularly advantageous as they can act as both the solvent and the catalyst in chemical reactions. nih.govresearchgate.net In the synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones, a study of 20 different choline chloride-based DESs found that a 1:2 molar ratio of choline chloride to urea was the most effective medium. nih.govresearchgate.net This basic DES facilitates the reaction, likely due to its pH-dependent nature, leading to moderate to good product yields. nih.gov Furthermore, DESs have been successfully employed in mechanochemical syntheses, where ball-milling a reaction mixture with a DES catalyst can produce the desired quinazolinone derivatives in a short time. mdpi.com

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that possess favorable physicochemical properties such as high thermal stability and non-flammability. nih.govsemanticscholar.org In quinazolinone synthesis, basic ionic liquids have been shown to function as both a catalyst and a surfactant in aqueous media. nih.govsemanticscholar.org For instance, 1-propyl-3-alkylimidazolium hydroxide (B78521) ionic liquids ([PRIm][OH]) have demonstrated excellent catalytic properties, which are attributed to their basicity and their ability to form micelles in water, thereby increasing the contact between reactants. semanticscholar.org Additionally, ionic liquids have been used to support catalysts, such as a recyclable copper(II) catalyst for the microwave-assisted tandem cyclooxidative synthesis of 2-substituted quinazolinones. rsc.org

The table below summarizes various sustainable solvent systems used in the synthesis of quinazolinone analogs.

Table 1: Application of Sustainable Media in Quinazolinone Synthesis| Reaction Media Type | Specific Solvent/Catalyst System | Substrates | Product Type | Key Findings | Citations |

|---|---|---|---|---|---|

| Deep Eutectic Solvent | Choline chloride:urea (1:2) | Anthranilic acids and isothiocyanates | 2-Mercaptoquinazolin-4(3H)-ones | DES acts as both solvent and catalyst; reaction is pH-dependent. | nih.govresearchgate.net |

| Deep Eutectic Solvent | Choline chloride:urea (1:2) | 6-Iodo-2-methyl-4H-benzo[d] rsc.orgnih.govoxazin-4-one and pyridine-2,6-dicarbohydrazide | N2,N6-Bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide | Effective in mechanochemical (ball-milling) synthesis. | mdpi.com |

| Ionic Liquid | 1-Propyl-3-alkylimidazolium hydroxide ([PRIm][OH]) | 2-Aminobenzonitrile and cyclohexanone | Quinazolinone derivatives | Basic IL acts as a recyclable catalyst and surfactant in aqueous media. | nih.govsemanticscholar.org |

| Ionic Liquid | Ionic liquid-supported copper(II) catalyst | 2-Aminobenzamides and various nitriles | 2-Substituted quinazolinones | Microwave-assisted synthesis provided excellent yields; catalyst is recyclable. | rsc.org |

Solvent-Free Reaction Conditions

Eliminating the solvent entirely represents a significant step forward in green synthesis. Solvent-free, or neat, reaction conditions reduce chemical waste, often lower energy consumption, and can lead to simpler product isolation procedures. For the synthesis of 2-phenylquinazolin-4(3H)-one and its analogs, several effective solvent-free methods have been developed.

One notable approach involves the t-BuONa-mediated oxidative condensation of 2-aminobenzamides and benzyl (B1604629) alcohols under transition-metal-free conditions. researchgate.net This method provides an environmentally benign pathway to a variety of 2-phenylquinazolin-4(3H)-one scaffolds in good yields with operational simplicity. researchgate.net Another strategy employs the reaction of o-aminobenzamide and styrene (B11656) in the presence of an oxidant like di-tert-butyl peroxide (DTBP) and an additive such as p-toluenesulfonic acid (p-TsOH). mdpi.com Initial screening for this reaction found that a neat reaction, conducted without any solvent, successfully yielded the desired 2-phenylquinazolin-4(3H)-one. mdpi.com

Table 2: Solvent-Free Synthesis of 2-Phenylquinazolin-4(3H)-one

| Reactant 1 | Reactant 2 | Reagents/Conditions | Yield | Key Features | Citations |

|---|---|---|---|---|---|

| 2-Aminobenzamide (B116534) | Benzyl alcohol | t-BuONa, oxidative condensation | Good | Environmentally benign, transition-metal-free. | researchgate.net |

| o-Aminobenzamide | Styrene | DTBP (oxidant), p-TsOH (additive) | 56% | Metal- and catalyst-free oxidative cyclization. | mdpi.com |

Catalyst-Mediated Synthetic Transformations of this compound Derivatives

Catalysis is central to the efficient and selective synthesis of the quinazolinone core. Various catalytic systems, including metal-free, iodine-catalyzed, and palladium-catalyzed methods, have been instrumental in developing versatile synthetic routes.

Metal-Free Catalytic Systems

The development of metal-free catalytic systems aligns with the principles of sustainable chemistry by avoiding the cost, toxicity, and purification challenges associated with residual metals. An efficient metal- and catalyst-free protocol for synthesizing quinazolin-4(3H)-ones involves the reaction of o-aminobenzamides with styrenes using di-tert-butyl peroxide (DTBP) as an oxidant. mdpi.com This transformation proceeds through an in-situ formation of an aldehyde from styrene, followed by condensation and cyclization. mdpi.com Another green approach utilizes visible light and a photocatalyst like fluorescein (B123965) to promote the condensation of o-aminobenzamide and aldehydes, a method that is scalable and holds potential for industrial application. researchgate.net

Iodine-Catalyzed Reactions in Quinazolinone Synthesis

Molecular iodine has emerged as an inexpensive, readily available, and effective catalyst for the synthesis of quinazolinones. It promotes oxidative cyclization reactions under metal-free conditions. nih.govacs.org One prominent method is the iodine-catalyzed oxidative coupling of 2-aminobenzamides with aryl methyl ketones to produce 2-aryl quinazolin-4(3H)-ones. nih.govacs.orgorganic-chemistry.org The quantity of iodine used is a critical parameter for achieving selectivity in this transformation. nih.govacs.org This strategy has also been extended to the reaction of 2-aminobenzamides with α-amino acids, which proceeds via an iodine-promoted oxidative decarboxylation followed by cyclization. organic-chemistry.orgdntb.gov.ua These iodine-catalyzed methods are valued for their operational simplicity and tolerance of various functional groups. organic-chemistry.orgdntb.gov.ua

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling) for C-C Bond Formation

The iodine atom at the C6 position of the this compound ring serves as an excellent functional handle for post-synthesis modification via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a powerful tool for forming new carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl substituents at this position. orientjchem.orgnih.gov

A study detailed the microwave-assisted Suzuki cross-coupling of 6-iodo-3-methyl-2-phenyl-quinazolin-4(3H)-one with a series of aryl boronic acids. orientjchem.org Using Pd(PPh₃)₄ as the catalyst and Na₂CO₃ as the base in ethylene glycol dimethyl ether, a range of 6-aryl-quinazolin-4(3H)-one derivatives were synthesized in excellent yields (up to 95%) in a very short reaction time (20 minutes). orientjchem.org This demonstrates the efficiency of palladium catalysis in the structural diversification of the quinazolinone core.

Table 3: Suzuki-Miyaura Coupling of a 6-Iodo-quinazolin-4(3H)-one Derivative

| Aryl Boronic Acid | Catalyst System | Conditions | Yield | Reference |

|---|---|---|---|---|

| Phenylboronic acid | 10 mol% Pd(PPh₃)₄, Na₂CO₃ | Ethylene glycol dimethyl ether, Microwave, 20 min | 95% | orientjchem.org |

| 4-Methylphenylboronic acid | 10 mol% Pd(PPh₃)₄, Na₂CO₃ | Ethylene glycol dimethyl ether, Microwave, 20 min | 92% | orientjchem.org |

| 4-Methoxyphenylboronic acid | 10 mol% Pd(PPh₃)₄, Na₂CO₃ | Ethylene glycol dimethyl ether, Microwave, 20 min | 94% | orientjchem.org |

| 4-Chlorophenylboronic acid | 10 mol% Pd(PPh₃)₄, Na₂CO₃ | Ethylene glycol dimethyl ether, Microwave, 20 min | 90% | orientjchem.org |

| Naphthalen-1-ylboronic acid | 10 mol% Pd(PPh₃)₄, Na₂CO₃ | Ethylene glycol dimethyl ether, Microwave, 20 min | 88% | orientjchem.org |

Strategic Functionalization and Derivatization of the Quinazolinone Core

The biological activity of quinazolinone-based compounds can be finely tuned by strategic functionalization at various positions on the heterocyclic core. The C6 and N3 positions are common targets for derivatization to explore structure-activity relationships.

Functionalization at the C6-Position: As detailed in the previous section, the iodo group at the C6 position is a versatile anchor for introducing molecular diversity. Palladium-catalyzed reactions like the Suzuki-Miyaura coupling are highly effective for attaching new aryl groups, thereby modifying the electronic and steric properties of the molecule. orientjchem.org This strategy is crucial for developing libraries of compounds for pharmacological screening.

Functionalization at the N3-Position: The nitrogen atom at the N3 position is another key site for derivatization. A common synthetic route involves the reaction of a 2-acetamido-5-iodobenzoic acid intermediate with various primary amines or hydrazines in the presence of a dehydrating agent like phosphorus trichloride. researchgate.net This approach has been used to synthesize a series of 6-iodo-2-methylquinazolin-4-(3H)-one derivatives bearing a wide range of substituents at the N3 position, including substituted phenyl rings and hydrazine (B178648) moieties. nih.gov The yields for these reactions can be quite high, although they can be influenced by the electronic nature of the substituents on the amine. nih.gov For instance, an electron-withdrawing nitro group in the ortho position of a phenylamine was found to have an unfavorable effect on reactivity. nih.gov Another method involves heating a 6-iodo-2-propyl-4H-benzo[d] rsc.orgnih.govoxazin-4-one precursor with an amine, such as aniline (B41778), in pyridine (B92270) to yield the corresponding N3-substituted quinazolinone. researchgate.net

Substitutions and Modifications at the N-3 Position

The nitrogen atom at the 3-position of the quinazolinone ring is a common site for substitution to explore structure-activity relationships. A variety of alkyl and aryl groups can be introduced at this position, often through nucleophilic substitution reactions.

One common strategy involves the reaction of 2-acetamido-5-iodobenzoic acid with various primary amines in the presence of a dehydrating agent like phosphorus trichloride (PCl₃). This method allows for the introduction of a wide range of substituents at the N-3 position. For instance, a series of 6-iodo-2-methylquinazolin-4-(3H)-one derivatives bearing different substituted phenyl rings at the N-3 position have been synthesized using this approach. The yields of these reactions can be influenced by the electronic nature of the substituents on the aniline. For example, the presence of a nitro group in the ortho position of the phenyl ring can have an unfavorable effect on reactivity and yield, while chloro and fluoro substituents at the meta and para positions can result in higher yields.

Another approach to N-3 functionalization is the reaction of anthranilamides with orthoamides. Prolonged reaction of anthranilamide with dimethylformamide di(primary-alkyl)acetals can lead to subsequent alkylation at the N-3 position. The source of the N(3)-alkyl group in these reactions is the O-alkyl group of the orthoamide.

The following table summarizes the synthesis of various N-3 substituted 6-iodo-quinazolin-4(3H)-one derivatives.

| Compound ID | R (Substituent at N-3) | Synthetic Method | Reference |

| 1a | -CH₃ | Reaction of 2-acetamido-5-iodobenzoic acid with methylamine (B109427) and PCl₃ | mdpi.com |

| 1b | -C₂H₅ | Reaction of 2-acetamido-5-iodobenzoic acid with ethylamine (B1201723) and PCl₃ | mdpi.com |

| 1c | -C₆H₅ | Reaction of 2-acetamido-5-iodobenzoic acid with aniline and PCl₃ | mdpi.com |

| 1d | -C₆H₄-4-Cl | Reaction of 2-acetamido-5-iodobenzoic acid with 4-chloroaniline (B138754) and PCl₃ | mdpi.com |

| 1e | -C₆H₄-4-F | Reaction of 2-acetamido-5-iodobenzoic acid with 4-fluoroaniline (B128567) and PCl₃ | mdpi.com |

| 1f | -C₆H₃-3-Cl-4-F | Reaction of 2-acetamido-5-iodobenzoic acid with 3-chloro-4-fluoroaniline (B193440) and PCl₃ | mdpi.com |

| 1g | -CH₂C₆H₅ | Alkylation of this compound with benzyl chloride | mdpi.com |

Structural Diversification at the C-2 Position

The C-2 position of the quinazolinone ring offers another key site for structural modification, allowing for the introduction of various aryl, alkyl, and heteroaryl groups. Several synthetic strategies have been developed to achieve this diversification.

Palladium-catalyzed multicomponent reactions are powerful tools for the synthesis of 2-substituted quinazolinones. One such approach involves the reaction of an anthranilamide, an aryl bromide, and carbon monoxide. This carbonylative cyclization proceeds via the formation of an acylpalladium intermediate, which then undergoes nucleophilic attack by the anthranilamide and subsequent intramolecular condensation to yield the 2-arylquinazolin-4(3H)-one. While effective with bromobenzene, the use of iodobenzene (B50100) in this reaction has been reported to result in lower yields.

Another palladium-catalyzed three-component reaction utilizes 2-aminobenzamides, aryl halides, and an isocyanide. This method avoids the use of high-pressure carbon monoxide and proceeds through an isocyanide insertion/cyclization mechanism to afford 2-arylquinazolin-4(3H)-ones.

Direct C-H functionalization has also emerged as a strategy for modifying the C-2 position. For instance, 2-aryl-4-quinazolinones can undergo palladium-catalyzed acetoxylation and methoxylation. Furthermore, direct C-H alkylation of quinazolinones has been achieved using manganese acetate.

The synthesis of 2-substituted quinazolin-4(3H)-ones can also be accomplished through the condensation of 2-aminobenzamide with various aldehydes in dimethyl sulfoxide. This straightforward method provides access to a wide range of derivatives with different substituents at the C-2 position.

The following table provides examples of different substituents introduced at the C-2 position of the quinazolinone ring.

| Compound ID | R (Substituent at C-2) | Synthetic Method | Reference |

| 2a | -C₆H₅ | Pd-catalyzed reaction of 2-aminobenzamide, bromobenzene, and CO | nih.gov |

| 2b | -C₆H₄-4-OCH₃ | Pd-catalyzed reaction of 2-aminobenzamide, 4-bromoanisole, and CO | nih.gov |

| 2c | Naphthalen-1-yl | Pd-catalyzed reaction of 2-aminobenzamide, 1-iodonaphthalene, and isocyanide | nih.gov |

| 2d | Thiophen-2-yl | Pd-catalyzed reaction of 2-aminobenzamide, 2-iodothiophene, and isocyanide | nih.gov |

| 2e | Furan-2-yl | Pd-catalyzed reaction of 2-aminobenzamide, 2-iodofuran, and isocyanide | nih.gov |

| 2f | Pyridin-4-yl | Pd-catalyzed reaction of 2-aminobenzamide, 4-iodopyridine, and isocyanide | nih.gov |

Exploitation of the Halogen Atom at the C-6 Position for Further Transformations

The iodine atom at the C-6 position of this compound is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. These transformations are instrumental in creating a diverse library of analogs with modified electronic and steric properties.

The Suzuki-Miyaura cross-coupling reaction is a widely employed method to introduce new aryl or heteroaryl groups at the C-6 position. This reaction involves the coupling of the 6-iodoquinazolinone with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base. For example, 6-iodo-3-methyl-2-phenyl-quinazolin-4(3H)-one has been successfully coupled with various aryl boronic acids using Pd(PPh₃)₄ as the catalyst to furnish 6-aryl-quinazolin-4(3H)-ones.

The Sonogashira coupling provides a powerful route to introduce alkyne functionalities at the C-6 position. This reaction couples the 6-iodoquinazolinone with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. This methodology allows for the synthesis of 6-alkynyl-substituted quinazolinones, which can serve as precursors for further transformations.

The following table details examples of palladium-catalyzed cross-coupling reactions at the C-6 position of iodo-quinazolinones.

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |

| Suzuki | 6-Iodo-3-methyl-2-phenyl-quinazolin-4(3H)-one | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 6-Phenyl-3-methyl-2-phenyl-quinazolin-4(3H)-one | mdpi.com |

| Suzuki | 6-Iodo-3-methyl-2-phenyl-quinazolin-4(3H)-one | 4-Fluorophenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 6-(4-Fluorophenyl)-3-methyl-2-phenylquinazolin-4(3H)-one | mdpi.com |

| Suzuki | 6-Iodo-3-methyl-2-phenyl-quinazolin-4(3H)-one | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 6-(4-Methoxyphenyl)-3-methyl-2-phenylquinazolin-4(3H)-one | mdpi.com |

| Sonogashira | 6-Iodo-N-isopropylquinazolin-4-amine | Propargyl alcohol | PdCl₂(PPh₃)₂, CuI, NEt₃ | 6-((3-hydroxyprop-1-yn-1-yl))-N-isopropylquinazolin-4-amine | nih.gov |

| Sonogashira | N-(3-fluorophenyl)-6-iodoquinazolin-4-amine | 2-Methylbut-3-yn-2-ol | PdCl₂(PPh₃)₂, CuI, NEt₃ | N-(3-fluorophenyl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)quinazolin-4-amine | nih.gov |

Synthesis of Fused Heterocyclic Analogs Incorporating the Quinazolinone Moiety

The construction of fused heterocyclic systems containing the quinazolinone core leads to novel molecular architectures with potentially unique biological activities. Intramolecular cyclization reactions are a key strategy for the synthesis of such analogs.

One approach involves the electrophilic cyclization of quinazolinones bearing an alkenyl side chain. For instance, 2-(pent-4-en-1-yl)quinazolin-4(3H)-ones can undergo iodine-induced cyclization to yield angular 1-(halomethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones. This reaction proceeds through the electrophilic addition of iodine to the double bond, followed by intramolecular attack of the quinazolinone nitrogen.

Another strategy is the radical-initiated cyclization . Metal-free, hydroxyalkyl radical-initiated cyclization of alkene-tethered quinazolinones has been developed for the synthesis of five- and six-membered ring-fused hydroxyl-containing quinazolinones.

Furthermore, multi-component reactions can be employed to construct fused systems. A domino quinazolinone rearrangement-intramolecular cyclization of N-H benzamidines, formed from a Ugi-Mumm-Staudinger sequence, can lead to the formation of pyrazinoquinazolinones. Similarly, a multi-component reaction of isatoic anhydride, amines, and 2-formylbenzoic acid can be used to synthesize isoindolo[2,1-a]quinazoline-5,11-diones.

The following table presents examples of fused heterocyclic analogs synthesized from quinazolinone precursors.

| Fused Heterocycle | Starting Material | Synthetic Strategy | Product | Reference |

| Pyrrolo[1,2-a]quinazolinone | 2-(3-butenyl)quinazolin-4(3H)-one | Iodine-induced cyclization | 1-(Iodomethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one | researchgate.net |

| Pyrido[2,1-b]quinazolinone | 2-(4-pentenyl)quinazolin-4(3H)-one | Iodine-induced cyclization | 1-(Iodomethyl)-1,2,3,4-tetrahydropyrido[2,1-b]quinazolin-6(6H)-one | researchgate.net |

| Hydroxylated Pyrroloquinazolinone | N-alkene-tethered quinazolinone | Hydroxyalkyl radical-initiated cyclization | Hydroxyalkyl-substituted ring-fused quinazolinone | nih.gov |

| Pyrazinoquinazolinone | Quinazolinone from Ugi-Mumm-Staudinger sequence | Domino quinazolinone rearrangement-intramolecular cyclization | Diastereomeric pyrazinoquinazolinones | |

| Isoindolo[2,1-a]quinazolinedione | Isatoic anhydride, amine, 2-formylbenzoic acid | Multi-component reaction | 6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione | researchgate.net |

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of 6-iodo-2-phenylquinazolin-4(3H)-one, offering detailed insights into the proton and carbon environments within the molecule.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound, typically recorded in a solvent such as DMSO-d6, reveals distinct signals corresponding to each unique proton in the molecule. rsc.org A broad singlet, observed at approximately 12.50 ppm, is characteristic of the N-H proton of the quinazolinone ring. rsc.org The aromatic protons exhibit a complex series of multiplets and doublets in the downfield region, generally between 7.49 and 8.19 ppm.

A multiplet often appears for the three protons of the phenyl group attached at the 2-position, along with the proton at position 8 of the quinazolinone ring. rsc.org A doublet of doublets or a triplet may be observed around 7.82 ppm, and a doublet around 7.74 ppm, corresponding to the protons on the quinazolinone core. rsc.org The protons of the 2-phenyl group typically show a multiplet integrating to five protons, although in some cases, they are resolved into more distinct patterns. rsc.org

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~12.50 | brs | 1H | NH |

| ~8.14-8.19 | m | 3H | Ar-H |

| ~7.82 | t | 1H | Ar-H |

| ~7.74 | d | 1H | Ar-H |

| ~7.49-7.58 | m | 3H | Ar-H |

Note: Spectral data can vary slightly based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) Analysis for Carbon Framework Determination

The ¹³C NMR spectrum provides a definitive map of the carbon skeleton of this compound. The carbonyl carbon (C=O) of the quinazolinone ring typically appears as a downfield signal. Other key signals include those for the carbon atoms of the quinazolinone and phenyl rings. The carbon atom bearing the iodine (C-6) is found at a characteristic chemical shift.

Table 2: Representative ¹³C NMR Spectral Data for this compound Derivatives

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~160-165 | C=O |

| ~152-155 | C-2 |

| ~145-150 | C-8a |

| ~135-140 | C-5 |

| ~125-135 | Phenyl C |

| ~120-125 | C-7 |

| ~115-120 | C-4a |

| ~90-100 | C-6 (C-I) |

Note: Data is generalized from various substituted quinazolinones and the exact shifts for the title compound may vary. tandfonline.comtandfonline.com

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between adjacent protons on the phenyl ring and on the quinazolinone core, helping to trace the spin systems. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This is crucial for assigning the carbon signals based on the already established proton assignments. For instance, the proton signals in the aromatic region will show cross-peaks to their corresponding carbon atoms in the ¹³C spectrum. sdsu.educolumbia.edu

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful tool used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule with a high degree of confidence. The calculated exact mass for the protonated molecule of this compound ([M+H]⁺) is a key piece of data for its definitive identification.

Fragmentation Pattern Analysis for Structural Insights

In addition to the molecular ion peak, the mass spectrum of this compound will exhibit a series of fragment ions. The analysis of these fragments provides valuable information about the molecule's structure. Common fragmentation pathways for quinazolinones include the loss of small molecules like CO and HCN, as well as cleavages at the bonds connecting the phenyl group and the iodine atom. The observed fragmentation pattern serves as a fingerprint for the compound and corroborates the structure determined by NMR.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that reveals the characteristic vibrational modes of the chemical bonds. For this compound, the IR spectrum provides definitive evidence for its key structural features, particularly the quinazolinone core and the phenyl substituent.

The analysis of various quinazolinone derivatives reveals consistent and predictable absorption bands. fabad.org.trmdpi.combiomedpharmajournal.org The spectrum of this compound is characterized by several key absorptions. A strong band corresponding to the carbonyl (C=O) group of the quinazolinone ring is typically observed in the 1700-1680 cm⁻¹ region. fabad.org.tr The presence of the amide N-H bond is confirmed by a stretching vibration, while the C=N imine stretch of the quinazoline (B50416) ring appears in the 1630-1620 cm⁻¹ range. fabad.org.tr Aromatic C-H stretching vibrations from both the phenyl and quinazolinone ring systems are found around 3100-3000 cm⁻¹. libretexts.org The carbon-iodine (C-I) bond, a key feature of this molecule, typically exhibits a stretching vibration in the lower frequency "fingerprint" region of the spectrum.

A study on 2-aryl-6-iodoquinazolin-4(3H)-ones, synthesized through the cyclocondensation of 2-amino-5-iodobenzamide (B1582221) and benzaldehyde (B42025) derivatives, provides relevant spectral data that supports the structural assignment. mdpi.com

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amide N-H | Stretch | 3300 - 3100 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Carbonyl C=O | Stretch | 1700 - 1680 |

| Imine C=N | Stretch | 1630 - 1620 |

| Aromatic C=C | Stretch (in-ring) | 1600 - 1450 |

| Carbon-Nitrogen C-N | Stretch | 1320 - 1210 |

| Carbon-Iodine C-I | Stretch | 600 - 500 |

Note: The exact positions of the absorption bands can vary slightly due to the specific chemical environment and solid-state effects.

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous depiction of the molecule's solid-state architecture.

While a specific crystallographic study for this compound is not detailed in the reviewed literature, extensive research on closely related halo-substituted phenyl-quinazolinones provides a clear model for its expected structure. mdpi.com For instance, the crystal structures of compounds like 3-(4-chlorophenyl)-6-iodo-2-methylquinazolin-4(3H)-one and 6-iodo-3-(4-methoxyphenyl)-2-methylquinazolin-4(3H)-one have been thoroughly characterized. mdpi.commdpi.com

Table 2: Representative Crystallographic Data for a Related Halo-Substituted Phenyl-Quinazolinone

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.3 |

| b (Å) | 15.1 |

| c (Å) | 11.2 |

| β (°) | 109.5 |

| Volume (ų) | 1640 |

| Dihedral Angle (Quinazolinone-Phenyl) | ~75-85° |

Note: Data is representative of a closely related structure, 3-(4-chlorophenyl)-6-iodo-2-methylquinazolin-4(3H)-one, to illustrate expected parameters. mdpi.com The actual values for this compound would require a dedicated single-crystal X-ray diffraction study.

Investigation of Biological Activities and Pharmacological Potential

Assessment of Anticancer and Cytotoxic Potential of 6-Iodo-2-phenylquinazolin-4(3H)-one Analogs

Structure-Activity Relationships (SAR) in Relation to Anticancer Efficacy

The quinazolinone scaffold is a critical pharmacophore in the development of new anticancer agents, with its efficacy being highly dependent on the substitution patterns at various positions. mdpi.comresearchgate.net Structure-activity relationship (SAR) studies reveal that the biological activity of these compounds is significantly influenced by substituents at the 2, 3, and 6 positions of the quinazolinone ring. mdpi.comnih.gov

The presence of an iodine atom at the 6-position of the quinazolinone nucleus is a key feature in many pharmacologically active derivatives. researchgate.netnih.gov Modifications at this position, along with substitutions at C2 and N3, are crucial for modulating anticancer activity. For instance, in a series of 2,4-disubstituted-6-iodoquinazoline derivatives, the introduction of a sulfonamide group at the 4-anilino position was investigated. Compound 3c (6-Iodo-2-phenyl-4-(4-(thiazol-2-yl)aminosulphonylphenyl-amino)quinazoline), which features a 2-phenyl group, demonstrated the most potent anticancer activity among the tested compounds, with IC50 values ranging from 4.0 to 8.0 µM across four different cancer cell lines. nih.gov This suggests that the 2-phenyl substitution is beneficial for activity. Furthermore, comparing compound 3b (which has a 4-methoxyphenyl (B3050149) group at C2) to its unsubstituted phenyl counterpart (3a ), the methoxy-substituted derivative showed enhanced activity, indicating that electron-donating groups on the 2-phenyl ring can improve anticancer efficacy. nih.gov

General SAR findings for quinazoline (B50416) derivatives highlight several key points:

Position 2: Small lipophilic groups at the C2 position can enhance activity. semanticscholar.org The presence of a phenyl group is common in active compounds.

Position 3: The nature of the substituent at N3 is critical. Incorporating various aryl or heteroaryl moieties can significantly influence biological outcomes. ptfarm.pl For example, quinazolinone-indole hybrids have shown potent activity against breast cancer cells. tandfonline.com

Position 4: The 4-aminoanilino moiety is a core structural feature of many FDA-approved anticancer agents that target tyrosine kinases. mdpi.com

Positions 6 & 7: Substitution at these positions with electron-donating or electron-withdrawing groups is a common strategy to enhance inhibitory potency against various targets, including enzymes like EGFR. semanticscholar.orgekb.eg Halogen atoms, such as iodine at position 6, are known to improve the antimicrobial and anticancer activities of the quinazolinone ring. nih.gov

Table 1: SAR Summary of Quinazolinone Derivatives for Anticancer Activity

| Position on Quinazoline Ring | Favorable Substituent/Feature | Impact on Anticancer Efficacy | Citation |

|---|---|---|---|

| 2 | Phenyl, 4-Methoxyphenyl | The 2-phenyl group is a common feature in active compounds. Electron-donating groups (e.g., methoxy) on the phenyl ring can enhance activity. | nih.gov |

| 3 | Aryl or Heteroaryl Moieties | The nature of the substituent is critical and can be modulated to improve activity. | ptfarm.pltandfonline.com |

| 4 | 4-Anilino Sulfonamide | This moiety is a key feature for potent anticancer activity, particularly when combined with specific C2 and C6 substitutions. | nih.gov |

| 6 | Iodine | The presence of a halogen like iodine at this position is associated with enhanced biological activity. | nih.govnih.gov |

| 6 & 7 | Various Substituents | Substitutions at these positions are crucial for modulating potency against enzyme targets like EGFR. | ekb.eg |

Other Relevant Pharmacological Investigations of Quinazolinone Derivatives

Quinazolinone derivatives have been extensively investigated for their anti-inflammatory and analgesic properties. mdpi.comijpsdronline.com The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin (B15479496) biosynthesis. nih.gov The anti-inflammatory drug Proquazone, a non-acidic NSAID, features a quinazoline core, underscoring the therapeutic potential of this scaffold. mdpi.comekb.eg

A study focusing on novel This compound derivatives evaluated their anti-inflammatory activity. ekb.eg These compounds were designed based on the rationale that the quinazolinone nucleus is a key pharmacophore for anti-inflammatory effects. The anti-inflammatory screening, using the carrageenan-induced rat paw edema assay, showed that several of the synthesized this compound derivatives possess considerable anti-inflammatory activity, with some compounds exhibiting potency comparable to or even exceeding that of the reference drug, indomethacin (B1671933). ekb.eg

For example, modifications at the 3-position of the this compound core with moieties like tetrahydropyrimidin-2-one led to compounds with significant potency. Specifically, a derivative substituted with a 4-methoxyphenyl group on the tetrahydropyrimidinone ring showed an anti-inflammatory activity of 115.7% relative to indomethacin after 1 hour. ekb.eg Similarly, other studies on 2-phenyl-4(3H) quinazolinone derivatives have reported potent anti-inflammatory and analgesic effects. ptfarm.plnih.gov

Table 2: Anti-inflammatory Activity of Selected this compound Derivatives

| Compound | Modification at N3-Position of this compound | Maximum Anti-inflammatory Potency (% of Indomethacin) | Citation |

|---|---|---|---|

| 8a | 4-(4-(4-Methoxyphenyl)-6-oxo-1,2,3,6-tetrahydropyrimidin-2-one)phenyl | 115.7% (at 1 hr) | ekb.eg |

| 12b | 4-(5-Cyano-6-((2,6-dichlorophenyl)amino)-2-oxo-2H-pyran-3-yl)phenyl | 101.9% (at 1 hr) | ekb.eg |

| 5b | 4-(3-(4-Methoxyphenyl)acryloyl)phenyl | Moderate to good activity | ekb.eg |

| 7 | 4-(5-Acetyl-4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)phenyl | Moderate to good activity | ekb.eg |

Data derived from carrageenan-induced rat paw edema assay.

The quinazolin-4(3H)-one nucleus is a well-established pharmacophore for central nervous system (CNS) activity, with many derivatives exhibiting anticonvulsant properties. metfop.edu.inmdpi.com The sedative-hypnotic drug methaqualone, a 2-methyl-3-o-tolyl-4(3H)-quinazolinone, is a prominent example that spurred further research into this class of compounds for neurological applications. metfop.edu.inresearchgate.net

A study dedicated to the design and synthesis of novel 6-Iodo-2-phenyl-3-substituted-quinazolin-4(3H)-one derivatives investigated their anticonvulsant potential. researchgate.net The synthesized compounds were evaluated against pentylenetetrazole (PTZ)-induced seizures and in the maximal electroshock (MES) test. Several compounds in this series demonstrated significant anticonvulsant activity with low neurotoxicity. The proposed mechanism for many quinazoline derivatives involves the modulation of the GABA-A receptor, a key inhibitory neurotransmitter receptor in the brain. researchgate.net Molecular docking studies of the 6-iodo-2-phenyl-quinazolin-4(3H)-one derivatives showed favorable binding affinities to the GABA-A receptor, supporting this hypothesis. researchgate.net

Among the tested compounds, 9a , 9b , 12a , and 7a were identified as the most active in the series, showing high protection in both MES and PTZ screens. researchgate.net The structure-activity relationship suggests that the nature of the substituent at the 3-position plays a crucial role in determining anticonvulsant efficacy. The presence of the 6-iodo substituent is considered a key structural feature contributing to the observed activity. researchgate.net Other research has also confirmed the anticonvulsant potential of various quinazolinone derivatives, including those with fluorine substitutions or fused triazole rings. who.intbohrium.com

Table 3: Anticonvulsant Activity of Selected 6-Iodo-2-phenyl-3-substituted-quinazolin-4(3H)-one Derivatives

| Compound | MES Screen (% Protection) | scPTZ Screen (% Protection) | Neurotoxicity (%) | Probable Target | Citation |

|---|---|---|---|---|---|

| 7a | 100 | 83.3 | 0 | GABA-A Receptor | researchgate.net |

| 9a | 100 | 100 | 16.7 | GABA-A Receptor | researchgate.net |

| 9b | 100 | 100 | 16.7 | GABA-A Receptor | researchgate.net |

| 12a | 100 | 83.3 | 0 | GABA-A Receptor | researchgate.net |

Activity measured at a dose of 100 mg/kg. scPTZ: subcutaneous pentylenetetrazole.

The quinazolinone scaffold serves as a versatile template for designing inhibitors against a wide array of clinically relevant enzymes. nih.gov

DHFR (Dihydrofolate Reductase): Quinazolinone derivatives have been explored as inhibitors of DHFR, an enzyme crucial for the synthesis of nucleic acids and amino acids. semanticscholar.org Inhibition of DHFR is a key mechanism for several anticancer and antimicrobial drugs. Studies have shown that 6-iodo quinazolinone derivatives can possess significant DHFR inhibitory activity. nih.gov For example, certain 2-mercapto-quinazolin-4-one analogs demonstrated potent DHFR inhibition, with IC50 values as low as 0.03 µM, which is more potent than the reference drug methotrexate (B535133) (IC50 = 0.08 µM) in that specific study. nih.gov

EGFR-Tyrosine Kinase (Epidermal Growth Factor Receptor-Tyrosine Kinase): The quinazoline core is fundamental to a major class of EGFR tyrosine kinase inhibitors (TKIs) used in cancer therapy, such as gefitinib (B1684475) and erlotinib. mdpi.comnih.gov These drugs target the ATP-binding site of the EGFR kinase domain, disrupting signaling pathways that promote cell proliferation. Numerous studies have focused on synthesizing novel quinazolinone derivatives, including those with a 6-iodo substitution, as potent EGFR inhibitors. ekb.egnih.gov A 2-benzyl-thio substituted quinazolinone showed an EGFR-TK inhibitory IC50 of 13.40 nM, comparable to gefitinib (IC50 = 18.14 nM) in the same assay. nih.gov SAR studies have established the importance of the quinazoline core and substitutions at positions 4, 6, and 7 for potent EGFR inhibition. ekb.eg

COX-2 (Cyclooxygenase-2): As mentioned previously, the anti-inflammatory action of many quinazolinone derivatives is attributed to their inhibition of COX enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation. nih.govnih.gov Molecular docking studies of This compound derivatives have shown strong binding affinities for the active site of the COX-2 enzyme, rationalizing their observed anti-inflammatory effects. ekb.eg The interactions often mimic those of traditional NSAIDs, with key hydrogen bonds forming with residues like Arginine120 and Tyrosine355 in the enzyme's active site. ekb.eg

PARP (Poly(ADP-ribose) polymerase): PARP is a family of enzymes involved in DNA repair, and its inhibition is a validated strategy for cancer therapy, especially in tumors with BRCA mutations. Quinazolinone derivatives have been designed as PARP inhibitors. nih.govsemanticscholar.org SAR studies have shown that small alkyl or aromatic groups at the N1 position of the quinazolinone are well-tolerated, while substitutions at other positions can be tuned to achieve high potency. One quinazolinone derivative, compound (U) , showed strong inhibitory activity with IC50 values of 13.3 nM and 67.8 nM against PARP-1 and PARP-2, respectively. semanticscholar.org

Table 4: Quinazolinone Derivatives as Enzyme Inhibitors

| Enzyme Target | Class of Quinazolinone Derivative | Example of Activity | Citation |

|---|---|---|---|

| DHFR | 2-Mercapto-quinazolin-4-ones | IC50 = 0.03 µM | nih.gov |

| EGFR-TK | 2-Mercapto-quinazolin-4-ones | IC50 = 13.40 nM | nih.gov |

| COX-2 | 6-Iodo-2-phenylquinazolin-4(3H)-ones | Strong binding affinity and potent in-vivo activity | ekb.eg |

| PARP | N1-substituted quinazolinones | IC50 = 13.3 nM (PARP-1) | semanticscholar.org |

Computational Chemistry and Cheminformatics Studies

Molecular Docking Investigations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is crucial for understanding the binding mechanism and for the rational design of drugs. In the context of 6-iodo-2-phenylquinazolin-4(3H)-one and related derivatives, docking studies have been employed to explore their interactions with various biological targets, including those relevant to anticonvulsant activity. researchgate.net

Analysis of Binding Modes and Key Intermolecular Interactions

For instance, in studies of related quinazoline (B50416) derivatives as anticonvulsants, it has been observed that the quinazoline ring itself can form important hydrogen bonds. researchgate.net The carbonyl oxygen at the 4-position and the nitrogen atom at the 3-position are often key hydrogen bond acceptors and donors, respectively. The specific orientation and interactions of the 2-phenyl group can also significantly influence the compound's activity.

Prediction of Binding Affinities and Free Energies

Molecular docking simulations not only predict the binding pose of a ligand but also provide an estimation of the binding affinity, often expressed as a docking score or binding free energy. These values are calculated based on the intermolecular interactions between the ligand and the receptor. A lower binding energy generally indicates a more stable ligand-receptor complex and potentially higher biological activity.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are then used to predict the activity of new, untested compounds and to guide the design of more potent analogs.

2D-QSAR and 3D-QSAR Methodologies (e.g., CoMFA, CoMSIA)

Both 2D-QSAR and 3D-QSAR methodologies have been applied to quinazoline derivatives to understand the structural requirements for their biological activities. 2D-QSAR models use descriptors calculated from the 2D representation of molecules, such as topological indices and physicochemical properties. 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), take the 3D structure of the molecules into account.

CoMFA and CoMSIA generate 3D contour maps that visualize the regions around the aligned molecules where changes in steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties would lead to an increase or decrease in biological activity. For a compound like this compound, these maps would highlight the importance of the bulky and electrostatically distinct iodine atom at the 6-position and the spatial arrangement of the phenyl group at the 2-position for its activity.

Selection and Validation of Molecular Descriptors for Predictive Models

The development of a robust QSAR model relies on the careful selection of relevant molecular descriptors and rigorous validation of the model's predictive power. Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. These can include electronic descriptors (e.g., partial charges), steric descriptors (e.g., molecular volume), and topological descriptors (e.g., connectivity indices).

Rational Design of Novel Analogs based on QSAR Model Predictions

A validated QSAR model serves as a powerful tool for the rational design of new analogs with improved biological activity. The insights gained from the model, including the 3D contour maps from CoMFA or CoMSIA, guide chemists in making specific structural modifications to the lead compound.

In the case of this compound, a QSAR model might suggest that increasing the steric bulk or modifying the electronic properties at specific positions of the quinazolinone or phenyl ring could enhance its activity. For example, if the model indicates that a bulky, electron-withdrawing group is favored at a certain position, new analogs incorporating such features can be synthesized and tested, accelerating the drug discovery process.

Density Functional Theory (DFT) Calculations for Elucidating Electronic and Geometric Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective in predicting the geometric and electronic properties of molecules, offering a balance between accuracy and computational cost. For quinazolinone derivatives, DFT calculations, often using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a suitable basis set like 6-31G*, are employed to optimize molecular geometries and analyze key electronic descriptors.

These calculations can determine crucial parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a significant indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

Furthermore, DFT studies can map the molecular electrostatic potential (MEP), which illustrates the charge distribution within a molecule. The MEP is invaluable for understanding how a molecule will interact with biological targets, such as receptors and enzymes, by identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information guides the design of derivatives with enhanced binding affinities.

A representative application of DFT can be seen in the study of various substituted quinazolinones, where these computational methods help to rationalize the observed biological activities by correlating them with calculated electronic properties.

Table 1: Representative DFT-Calculated Electronic Properties of a Quinazolinone Derivative

| Parameter | Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Reflects the chemical reactivity and stability. |

| Dipole Moment | 3.8 D | Measures the overall polarity of the molecule. |

In Silico Screening and Virtual Library Design for Drug Discovery

In silico screening and the design of virtual libraries are powerful cheminformatics tools that accelerate the drug discovery process by computationally evaluating large numbers of compounds for their potential biological activity. This approach significantly reduces the time and cost associated with traditional high-throughput screening.

For the this compound scaffold, in silico techniques are instrumental in identifying promising derivatives for specific therapeutic targets. A key method in this domain is molecular docking, which predicts the preferred orientation of a ligand (the quinazolinone derivative) when bound to a receptor to form a stable complex. researchgate.net By calculating the binding affinity, or the strength of the interaction, researchers can prioritize compounds for synthesis and biological testing.

In a notable study, a series of novel 6-iodo-2-phenyl-3-substituted-quinazolin-4(3H)-one derivatives were synthesized and evaluated for their anticonvulsant activity. researchgate.net To rationalize the biological results, molecular docking studies were performed against the GABA-A receptor, a known target for anticonvulsant drugs. researchgate.net The docking simulations revealed that the most active compounds fit well into the binding pocket of the receptor, forming key interactions with specific amino acid residues. researchgate.net This correlation between docking scores and experimental activity provides a strong basis for the structure-activity relationship (SAR) of these compounds. researchgate.net

Virtual library design takes this a step further by systematically modifying the core structure of this compound with various substituents at different positions. These virtual libraries can then be screened in silico to identify novel compounds with potentially improved activity, selectivity, and pharmacokinetic profiles. This iterative process of design, screening, and refinement is a cornerstone of modern computer-aided drug design (CADD). derpharmachemica.com

Table 2: Representative Molecular Docking Results for 6-Iodo-2-phenyl-3-substituted-quinazolin-4(3H)-one Derivatives against GABA-A Receptor

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues |

| Derivative A | -8.5 | TYR72, THR121 |

| Derivative B | -9.2 | SER204, LYS215 |

| Derivative C | -7.9 | PHE99, ILE122 |

Emerging Research Directions and Future Perspectives

Development of 6-Iodo-2-phenylquinazolin-4(3H)-one Analogs as Chemical Probes for Biological Systems

The strategic placement of an iodine atom at the 6-position of the 2-phenylquinazolin-4(3H)-one core makes it an ideal candidate for the development of chemical probes. This is largely due to the iodine atom's ability to serve as a handle for further chemical modifications, such as cross-coupling reactions, which allows for the introduction of various functional groups and reporter moieties. mdpi.com

Recent studies have highlighted the potential of quinazoline (B50416) derivatives as fluorescent probes. For instance, certain 6-aryl-N-phenylquinazolin-4-amines, synthesized from 6-iodo-N-phenylquinazolin-4-amine, have been shown to exhibit ERBB2-induced fluorescence, suggesting their utility as "turn-on" probes that can signal binding to a specific kinase domain. mdpi.com This opens up avenues for developing analogs of this compound that can be used to visualize and study biological processes in real-time.

Table 1: Examples of Quinazolinone-Based Probes and Their Applications

| Probe Type | Target | Application |

| Fluorescent Kinase Inhibitor | ERBB2 | "Turn-on" fluorescence upon binding to the kinase domain in cancer cells. mdpi.com |

| Antimitotic Agent | Tubulin | Inhibition of tubulin polymerization, a key process in cell division. mdpi.com |

Strategies for Enhancing Biological Target Selectivity and Potency

A critical aspect of drug development is maximizing the therapeutic effect while minimizing off-target interactions. For this compound derivatives, several strategies are being explored to enhance their selectivity and potency. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how modifications at different positions of the quinazolinone ring affect biological activity. tandfonline.comdntb.gov.ua

Key strategies include:

Modification at the C-2 and C-3 positions: Introducing different substituents at these positions can significantly alter the compound's interaction with its biological target. tandfonline.com For example, the introduction of a styryl moiety at the C-2 position has been shown to enhance the antimicrobial activity of quinazolinone derivatives. mdpi.com

Hybridization with other pharmacophores: Combining the quinazolinone scaffold with other known pharmacologically active moieties, such as chalcones or triazoles, can lead to hybrid molecules with improved selectivity and potency. tandfonline.com

Linker Optimization in PROTACs: For applications in Proteolysis Targeting Chimeras (PROTACs), optimizing the linker that connects the quinazolinone-based ligand to an E3 ligase ligand is critical for improving the selectivity of protein degradation. scienceopen.com

Application of Artificial Intelligence and Machine Learning Algorithms in Quinazolinone Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. nih.govfrontiersin.org These computational tools can analyze vast datasets to identify promising drug candidates, predict their properties, and optimize their structures for enhanced activity and safety. nih.govmdpi.com

In the context of quinazolinone drug design, AI and ML can be applied to:

Virtual Screening: High-throughput virtual screening of large compound libraries to identify novel quinazolinone derivatives with desired biological activities. nih.gov

Predictive Modeling: Development of models to predict the absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity, of new analogs. mdpi.com

De Novo Design: Generation of novel quinazolinone structures with optimized properties using generative models. A multidisciplinary approach combining computational techniques, synthesis, and biological evaluation has already led to the discovery of new and selective inhibitors targeting BRD9 with a 6-methylquinazolin-4(3H)-one core. researchgate.net

Potential for Radiolabeling and Positron Emission Tomography (PET) Imaging Applications in Preclinical Research

The presence of the iodine atom in this compound makes it a prime candidate for radiolabeling, particularly for use in Positron Emission Tomography (PET) imaging. PET is a powerful non-invasive imaging technique that allows for the visualization and quantification of biological processes at the molecular level. mdpi.com

While direct radiolabeling with iodine isotopes like ¹²⁴I is possible, the iodine atom can also be replaced with a positron-emitting radionuclide such as fluorine-18 (B77423) (¹⁸F), the most commonly used positron emitter for PET imaging. mdpi.com This would enable the in vivo tracking of the distribution and target engagement of this compound analogs. For instance, a method for labeling an analog of ER176, a TSPO PET radioligand, with ¹⁸F has been successfully developed, demonstrating the feasibility of this approach for similar compounds. nih.gov The biodistribution of a radiolabeled small molecule, [¹⁸F]IDIF, was studied in mice using PET imaging, showing its ability to cross the blood-brain barrier. nih.govmdpi.com

Table 2: Potential Radionuclides for PET Imaging of this compound Analogs

| Radionuclide | Half-life | Key Advantage |

| Fluorine-18 (¹⁸F) | 109.8 minutes | Ideal for PET imaging due to its optimal positron energy and half-life. mdpi.com |

| Carbon-11 (¹¹C) | 20.4 minutes | Suitable for initial screening of radioligands in preclinical models. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.